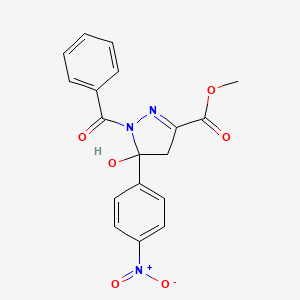
methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a phenylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylcarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted pyrazole derivatives
Applications De Recherche Scientifique
Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-hydroxy-5-(4-chlorophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-5-(4-methylphenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-5-(4-bromophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-hydroxy-5-(4-nitrophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions, such as reduction to an amine, which may not be possible with other similar compounds. Additionally, the nitrophenyl group may enhance the compound’s biological activity, making it a valuable target for pharmaceutical research.
Propriétés
IUPAC Name |
methyl 1-benzoyl-5-hydroxy-5-(4-nitrophenyl)-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-17(23)15-11-18(24,13-7-9-14(10-8-13)21(25)26)20(19-15)16(22)12-5-3-2-4-6-12/h2-10,24H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSXTUVLWSKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

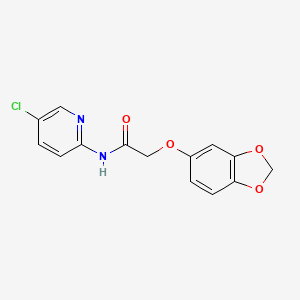
![2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B5440685.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)

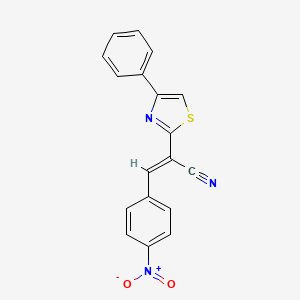
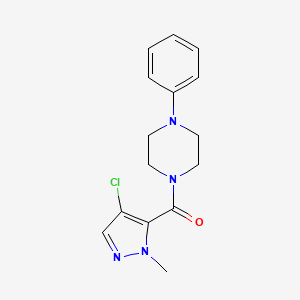
![N-(2-amino-2-oxoethyl)-2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-4-methylpentanamide](/img/structure/B5440755.png)
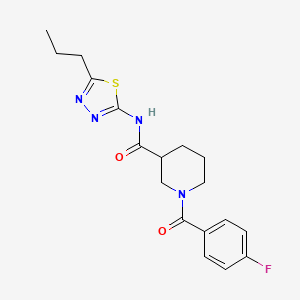
![4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5440767.png)
